N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of imidazole, pyrimidine, and naphthalene sulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can target a variety of enzymes and receptors .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which can impact their absorption and distribution .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the activity of imidazole-containing compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with urea or thiourea.
Coupling reactions: The imidazole and pyrimidine rings are then coupled with aniline derivatives under specific conditions to form the desired intermediate.
Sulfonation: The final step involves the sulfonation of the naphthalene ring using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-1-yl)pyrimidine derivatives: These compounds share the imidazole and pyrimidine moieties.
Naphthalene sulfonamide derivatives: These compounds share the naphthalene sulfonamide structure.
Uniqueness
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c30-32(31,21-10-5-17-3-1-2-4-18(17)13-21)28-20-8-6-19(7-9-20)27-22-14-23(26-15-25-22)29-12-11-24-16-29/h1-16,28H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNGDATCJQXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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